molecular formula C19H24N2O B1252449 12-Hydroxyibogamine CAS No. 481-88-9

12-Hydroxyibogamine

Cat. No. B1252449
CAS RN: 481-88-9
M. Wt: 296.4 g/mol
InChI Key: RAUCDOKTMDOIPF-ZFRACTKTSA-N
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Description

Noribogaine, or 12-Hydroxyibogamine, is the principal psychoactive metabolite of the oneirogen ibogaine . It is thought to be involved in the antiaddictive effects of ibogaine-containing plant extracts, such as Tabernanthe iboga .


Synthesis Analysis

Noribogaine is produced through metabolic demethylation soon after oral ibogaine administration . The majority of ibogaine biotransformation proceeds via CYP2D6 .


Chemical Reactions Analysis

Both ibogaine and noribogaine demonstrated the highest potency values at the cocaine recognition site on the 5-HT transporter . They share similar chemical structures, but display different binding profiles .


Physical And Chemical Properties Analysis

Noribogaine has a relatively long half-life in the blood of drug-dependent patients . It demonstrates complex pharmacokinetic profiles .

Scientific Research Applications

Serotonin Transporter Affinity and Elevation of Serotonin

12-Hydroxyibogamine, a primary metabolite of ibogaine, has a high affinity for the serotonin (5-HT) transporter and can elevate extracellular serotonin levels. This metabolite is significantly more potent at displacing radioligand binding at the 5-HT transporter than at the dopamine (DA) transporter. Its effects on serotonin transmission may account for the potential of ibogaine to interrupt drug-seeking behavior in humans by heightening mood and attenuating drug craving (Mash et al., 1995).

Interaction with NMDA Receptor Complex

12-Hydroxyibogamine and ibogaine act at the MK-801 binding site of the N-methyl-D-aspartate (NMDA)-receptor cation channel. These compounds competitively displace specific [3H]MK-801 binding to human and frog brain membranes, suggesting a role in the modulation of responses to addictive substances (Mash et al., 1995).

Potency and Selectivity Profiles

12-Hydroxyibogamine, upon comparison with ibogaine, demonstrates a binding profile that is similar, but not identical, to the parent drug. This metabolite has higher affinity at certain receptors and transporters, indicating its distinct pharmacological role in modulating neurochemical adaptations related to drug dependence (Staley et al., 1996).

Effects on Phosphoinositide Hydrolysis

Noribogaine (12-hydroxyibogamine) has been found to stimulate phosphoinositide hydrolysis in brain tissue, indicating a biochemical mechanism that might be involved in the behavioral effects of ibogaine (Rabin & Winter, 1996).

In Vivo Neurobiological Effects

In vivo studies show that noribogaine contributes significantly to the pharmacological profile of ibogaine. It is more potent than ibogaine as an indirect 5-HT agonist and appears less likely to produce adverse effects, making it a potentially safer alternative for medication development (Baumann et al., 2001).

Quantitative Analysis in Biological Fluids and Brain

A method for quantitating ibogaine and 12-hydroxyibogamine in biological fluids and brain tissue using gas chromatography-mass spectrometry has been developed. This facilitates the study of their pharmacokinetics and distribution (Hearn et al., 1995).

Safety And Hazards

Noribogaine is a hERG inhibitor and appears at least as potent as ibogaine . The inhibition of the hERG potassium channel delays the repolarization of cardiac action potentials, resulting in QT interval prolongation and, subsequently, in arrhythmias and sudden cardiac arrest .

Future Directions

Although a definitive clinical validation of purported ibogaine effects is still unavailable, ibogaine has opened new perspectives in the investigation of pharmacotherapies for drug addiction . The beneficial aftereffects of the drug on craving and depressed mood may be related to the effects of noribogaine on the central nervous system .

properties

IUPAC Name

(1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-2-12-7-11-8-16-18-14(5-6-21(10-11)19(12)16)15-9-13(22)3-4-17(15)20-18/h3-4,9,11-12,16,19-20,22H,2,5-8,10H2,1H3/t11-,12-,16-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUCDOKTMDOIPF-ZFRACTKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C[C@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Hydroxyibogamine

CAS RN

481-88-9
Record name Noribogaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NORIBOGAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87T5QTN9SK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
248
Citations
MH Baumann, JP Pablo, SF Ali… - Annals of the New …, 2000 - Wiley Online Library
… When administered peripherally to monkeys and humans, IBO is rapidly converted to an o‐demethylated metabolite, 12‐hydroxyibogamine (NORIBO). We have found in rats that peak …
Number of citations: 39 nyaspubs.onlinelibrary.wiley.com
MH Baumann, RB Rothman, JP Pablo… - Journal of Pharmacology …, 2001 - ASPET
… When administered to primates, ibogaine is rapidlyo-demethylated to form the metabolite 12-hydroxyibogamine (noribogaine). Peak blood levels of noribogaine exceed those of …
Number of citations: 79 jpet.aspetjournals.org
DC Mash, JK Staley, JP Pablo, AM Holohean… - Neuroscience …, 1995 - Elsevier
… of MK-801 to affect the responses to addictive substances in pre-clinical investigations, our results are compatible with the idea that the ability of ibogaine and 12-hydroxyibogamine to …
Number of citations: 97 www.sciencedirect.com
DC Mash, JK Staley, MH Baumann, RB Rothman… - Life sciences, 1995 - Elsevier
… Ibogaine and 12hydroxyibogamine were equipotent at the … the acute actions of ibogaine and 12-hydroxyibogamine … We have shown that 12hydroxyibogamine binds to the 5-HT …
Number of citations: 151 www.sciencedirect.com
JK Staley, Q Ouyang, J Pablo, WL Hearn, DD Flynn… - …, 1996 - Springer
… as 12-hydroxyibogamine (12-OH ibogamine; Hearn etal. 1995a; Mash et al. 1995b). … ) Properties of ibogaine and its principal metabolite (12-hydroxyibogamine) at the MK-801 binding …
Number of citations: 92 link.springer.com
RS Obach, J Pablo, DC Mash - Drug metabolism and disposition, 1998 - ASPET
… Ibogaine and 12-hydroxyibogamine (noribogaine) were obtained from sa Omnichem Corp. (Belgium), and the deuterated internal standard of 12-hydroxyibogamine was obtained from …
Number of citations: 93 dmd.aspetjournals.org
V Kontrimavičiūtė, M Larroque, V Briedis… - … of Chromatography B, 2005 - Elsevier
… Ibogaine undergoes desmethylation to its principal metabolite, noribogaine, or 12-hydroxyibogamine ((6R,6aS,7S,9R)-7-ethyl-6,6a,7,8,9,10,12,13-octahydro-5H-6,9-methanopyrido[1′,…
Number of citations: 15 www.sciencedirect.com
S Helsley, D Fiorella, RA Rabin, JC Winter - … Biochemistry and Behavior, 1998 - Elsevier
… with 12-hydroxyibogamine is not readily explainable by the present study, it is possible that 12-hydroxyibogamine’… The fact that the combination of 12-hydroxyibogamine and EEDQ was …
Number of citations: 37 www.sciencedirect.com
DC Mash, CA Kovera, J Pablo… - Annals of the New …, 2000 - Wiley Online Library
… Ibogaine and 12-hydroxyibogamine (noribogaine) were measured in whole blood specimens by full-scan electron impact gas chromatography/mass spectrometry (GC/MS) as …
Number of citations: 173 nyaspubs.onlinelibrary.wiley.com
S Helsley, RA Rabin, JC Winter - Life sciences, 1997 - Elsevier
… For this reason 12-hydroxyibogamine is included in the present study. … 12-hydroxyibogamine may arise from differences in receptor binding profiles. For example 12-hydroxyibogamine …
Number of citations: 17 www.sciencedirect.com

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